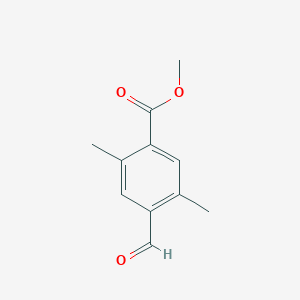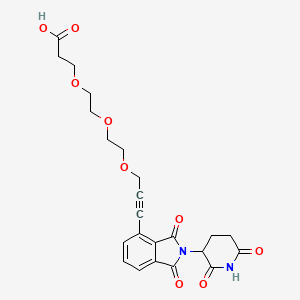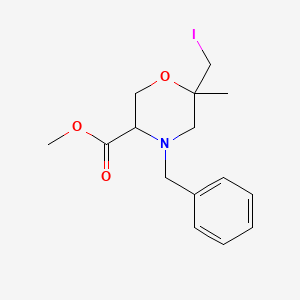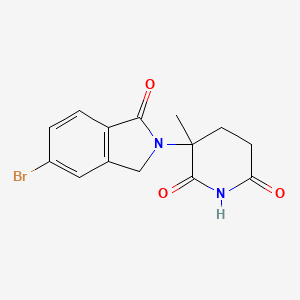
3-(5-Bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-3-methyl-piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an isoindolinone moiety, and a piperidine-2,6-dione core. It is often used in scientific research due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s bromine atom and isoindolinone moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A closely related compound with similar structural features but different biological activities.
Thalidomide: Another related compound known for its historical use and subsequent discovery of its teratogenic effects.
Pomalidomide: A derivative with enhanced anti-cancer properties compared to lenalidomide and thalidomide.
Uniqueness
3-(5-bromo-1-oxo-isoindolin-2-yl)-3-methyl-piperidine-2,6-dione stands out due to its unique combination of a bromine atom and a piperidine-2,6-dione core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13BrN2O3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
3-(6-bromo-3-oxo-1H-isoindol-2-yl)-3-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H13BrN2O3/c1-14(5-4-11(18)16-13(14)20)17-7-8-6-9(15)2-3-10(8)12(17)19/h2-3,6H,4-5,7H2,1H3,(H,16,18,20) |
Clave InChI |
XCAHQACNTDANCE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)NC1=O)N2CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
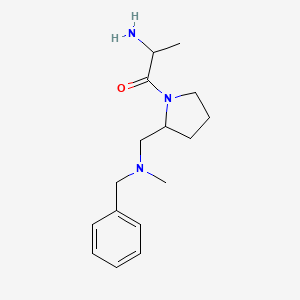
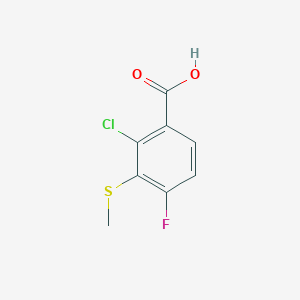
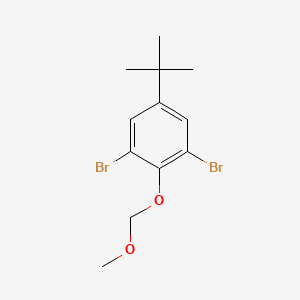
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
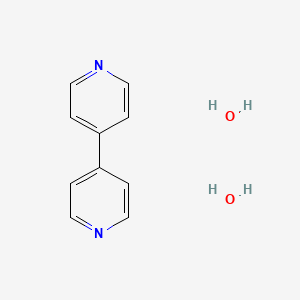
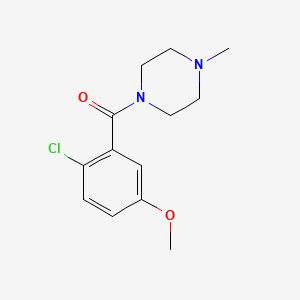
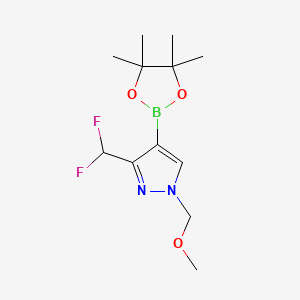
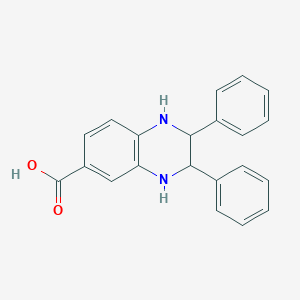
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
